DT-061

Description

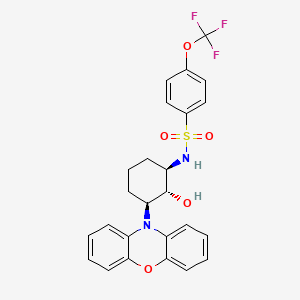

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,2R,3S)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKGADVPRVLHHZ-ZHRMCQFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]([C@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Action of DT-061: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-061, a small molecule activator of protein phosphatase 2A (PP2A), has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action is attributed to its function as a molecular glue, stabilizing the PP2A-B56α holoenzyme. This stabilization enhances the dephosphorylation of key oncoproteins, notably c-MYC, leading to their degradation and subsequent tumor suppression. However, a growing body of evidence suggests a secondary, PP2A-independent mechanism involving the disruption of the Golgi apparatus and endoplasmic reticulum, contributing to its cytotoxic effects. This guide provides an in-depth technical overview of the dual mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to facilitate further research and drug development.

Primary Mechanism of Action: Stabilization of the PP2A-B56α Holoenzyme

The predominant mechanism attributed to this compound is its role as a selective activator of the PP2A-B56α heterotrimer. PP2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by counteracting oncogenic kinase signaling. It exists as a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The B subunit dictates substrate specificity.

This compound acts as a molecular glue, binding to a unique pocket at the interface of the Aα, Cα, and B56α subunits.[1][2][3][4] This binding stabilizes the holoenzyme in an active conformation, promoting the dephosphorylation of its substrates.[4] Cryo-electron microscopy studies have elucidated the structural basis of this interaction, revealing how this compound lodges itself within this inter-subunit pocket.[2][4]

Downstream Signaling Pathways

The stabilization of the PP2A-B56α holoenzyme by this compound leads to the dephosphorylation and subsequent inactivation of several key oncogenic proteins.

-

c-MYC: A primary and well-characterized target of the PP2A-B56α complex is the oncoprotein c-MYC. Phosphorylation at Serine 62 (S62) stabilizes c-MYC. This compound-activated PP2A-B56α dephosphorylates c-MYC at S62, leading to its ubiquitination and proteasomal degradation.[4]

-

AKT/mTOR Pathway: this compound treatment has been shown to lead to the dephosphorylation of AKT, a key node in the PI3K/AKT/mTOR signaling pathway that promotes cell survival and proliferation.[5]

-

ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade in cancer. Evidence suggests that this compound can also promote the dephosphorylation of ERK, thereby inhibiting this pro-proliferative pathway.[4]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

DT-061: A Selective PP2A Activator for Oncogenic Targeting

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis. Its inactivation is a common event in many human cancers, making it an attractive target for therapeutic intervention. DT-061 has emerged as a novel small molecule activator of PP2A, demonstrating potential in preclinical cancer models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is proposed to function as a selective molecular glue, stabilizing the heterotrimeric PP2A holoenzyme. Specifically, it has been shown to bind to a unique pocket at the interface of the scaffolding (Aα), catalytic (Cα), and a specific regulatory subunit (B56α).[1][2] This binding event promotes the assembly and activation of the PP2A-B56α complex.[3][4] The activated PP2A-B56α then targets and dephosphorylates key oncoproteins, most notably c-MYC and N-myc, leading to their degradation and subsequent inhibition of tumor growth.[3][5]

However, it is important to note that some studies have reported PP2A-independent cytotoxic effects of this compound.[6][7] These studies suggest that at certain concentrations, this compound may disrupt the structure and function of the Golgi apparatus and endoplasmic reticulum, contributing to cell death through alternative mechanisms.[6][8][9] Further research is needed to fully elucidate the complete mechanism of action and the context-dependent activities of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from various preclinical studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HCC827 | Non-Small Cell Lung Cancer | 14.3 | [10] |

| HCC3255 | Non-Small Cell Lung Cancer | 12.4 | [10][11] |

| H358 | KRAS-mutant Lung Cancer | Dose-dependent inhibition of colony growth | [12] |

| H441 | KRAS-mutant Lung Cancer | Dose-dependent inhibition of colony growth | [12][13] |

| H69 | Small Cell Lung Cancer (N-myc expressing) | Dose-dependent decrease in cell proliferation | [5] |

| H526 | Small Cell Lung Cancer (N-myc expressing) | Dose-dependent decrease in cell proliferation | [5] |

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Animal Model | Cancer Type | Dosage | Administration Route | Outcome | Reference(s) |

| H358 or H441 Xenografts (BALB/c nu/nu mice) | KRAS-mutant Lung Cancer | 5 mg/kg | Oral gavage | Single-agent activity in inhibiting tumor growth | [14] |

| Two KRAS-driven lung cancer mouse models | KRAS-driven Lung Cancer | Not specified | Not specified | Tumor regression in combination with MEK inhibitor AZD6244 | [12][13][15] |

| H69 Xenograft (mouse model) | Small Cell Lung Cancer (N-myc expressing) | Not specified | Not specified | Significant decrease in tumor growth compared to vehicle control | [5] |

| VCaP-EnzaR Xenografts (male mice) | Enzalutamide-resistant Prostate Cancer | 15 mg/kg or 50 mg/kg, twice daily | Oral | Dramatic tumor regression compared with vehicle control | [16] |

| TKI-resistant EGFR(L858R) PDX model (NSG female mice) | TKI-resistant Lung Adenocarcinoma | 5 mg/kg | Oral gavage | Efficacious as a single agent in antagonizing tumor growth | [10] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Parameter | Value | Reference(s) |

| Binding Affinity (Kd) to PPP2R1A | 235 nM | [6][8] |

| In vitro PP2A-B56γ and PPP2R1A-PP2AC activation | 20-30% activation at 20 µM | [6][8] |

| CYP3A4 Inhibition | Significant time-dependent inhibition (IC50 < 1 µM at 1 h), suggesting potential for drug-drug interactions | [17] |

Table 3: Pharmacological and Pharmacokinetic Parameters of this compound

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Proliferation (MTS Assay)

-

Cell Seeding: Cancer cell lines (e.g., H69, H526) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 24 hours).

-

MTS Reagent Addition: Following treatment, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: Plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and dose-response curves are generated to determine IC50 values.

Western Blotting for Protein Expression

-

Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., N-myc, cleaved PARP, p-AKT, MYC).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: The cell lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against a specific subunit of the PP2A holoenzyme (e.g., PP2A A subunit) to capture the protein complex.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate to capture the antibody-protein complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are then analyzed by Western blotting to detect the presence of interacting partners (e.g., B56α subunit).

In Vivo Xenograft Tumor Model

-

Cell Implantation: Human cancer cells (e.g., H441) are injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nu/nu).[14]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., oral gavage) and dosage, while the control group receives a vehicle.[14]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each group, and the efficacy of the treatment is assessed by comparing the tumor volumes between the treated and control groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanisms of action for this compound.

Caption: General workflow for in vivo xenograft studies with this compound.

Caption: Logical relationship of this compound's therapeutic rationale.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 | The EMBO Journal [link.springer.com]

- 7. Chemogenetic profiling reveals PP2A-independent cytotoxicity of proposed PP2A activators iHAP1 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medkoo.com [medkoo.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Pre-Clinical Study Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of DT-061: A Technical Guide to its Interaction with the B56α-PP2A Holoenzyme

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-061, a small molecule activator of Protein Phosphatase 2A (PP2A), has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action is reported to be the selective stabilization of the B56α-containing PP2A holoenzyme, leading to the dephosphorylation of key oncoproteins, most notably c-Myc. However, recent studies have contested this model, proposing a PP2A-independent mechanism of cytotoxicity mediated by Golgi and endoplasmic reticulum stress. This in-depth technical guide provides a comprehensive overview of the current understanding of this compound, presenting the evidence for both proposed mechanisms of action. It details the experimental protocols employed in the key studies, presents quantitative data in a structured format, and utilizes visualizations to elucidate the complex signaling pathways and experimental workflows. This guide is intended to equip researchers and drug development professionals with a thorough understanding of the science, controversies, and future directions in the study of this compound.

Introduction: The PP2A Holoenzyme and the Advent of this compound

Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that act as tumor suppressors by counteracting the signaling cascades driven by kinases. The PP2A holoenzyme is a heterotrimeric complex composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The B subunit is highly variable and dictates the substrate specificity and subcellular localization of the holoenzyme. The B56α regulatory subunit, in particular, directs PP2A to dephosphorylate and regulate the stability of the oncoprotein c-Myc.[1]

This compound is an orally bioavailable small molecule that has been classified as a small molecule activator of PP2A (SMAP).[2][3] It was developed to enhance the tumor-suppressive functions of PP2A, and initial studies have demonstrated its potential in treating various cancers, including those with KRAS mutations and MYC-driven tumorigenesis.[2]

The Prevailing Hypothesis: this compound as a Selective Stabilizer of the B56α-PP2A Holoenzyme

The predominant theory, championed by Leonard et al. (2020), posits that this compound directly binds to and stabilizes the B56α-PP2A holoenzyme. This stabilization enhances the phosphatase activity towards specific substrates, leading to anti-tumor effects.[3]

Mechanism of Stabilization

Cryo-electron microscopy (cryo-EM) studies at a resolution of 3.6 Å have suggested that this compound binds to a unique pocket at the interface of the A, C, and B56α subunits of the PP2A holoenzyme.[3] This binding is proposed to lock the holoenzyme in an active conformation, preventing its dissociation and thereby enhancing its phosphatase activity.

Downstream Signaling: The c-Myc Dephosphorylation Pathway

The stabilization of the B56α-PP2A holoenzyme by this compound is reported to lead to the dephosphorylation of c-Myc at the Serine 62 (S62) position.[1][3] This dephosphorylation event is a critical step in the ubiquitin-mediated degradation of c-Myc, a potent oncoprotein that is overexpressed in many cancers. By promoting c-Myc degradation, this compound is thought to suppress tumor growth.

Figure 1: Proposed signaling pathway of this compound leading to c-Myc degradation.

The Countervailing View: PP2A-Independent Cytotoxicity of this compound

In contrast to the prevailing hypothesis, a study by Vainonen et al. (2022) has presented compelling evidence that the cytotoxic effects of this compound are independent of PP2A activation.[4] This research suggests that this compound induces cell death through the disruption of the Golgi apparatus and the endoplasmic reticulum (ER).

Evidence from CRISPR-Cas9 Screens

Genome-wide CRISPR-Cas9 synthetic lethality screens were conducted to identify genes whose knockout sensitizes cells to this compound.[4] The results of these screens did not identify components of the PP2A pathway. Instead, genes involved in the function of the Golgi and ER were found to be synthetic lethal with this compound treatment, suggesting that these organelles are the primary targets of the drug's cytotoxic effects.[4]

Live-Cell Imaging of Golgi and ER Disruption

Live-cell imaging experiments have shown that treatment with this compound leads to the fragmentation and dispersal of the Golgi apparatus and the ER.[4] This disruption of organelle integrity is proposed to induce cellular stress and ultimately lead to apoptosis, independent of PP2A activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the seminal studies on this compound.

Table 1: In Vitro Binding and Stabilization Data for this compound (Leonard et al., 2020) [5]

| Experimental Assay | Parameter | Condition | Value |

| Fluorescence Polarization | KD of B56α for AC dimer | Without this compound | ~130 nM |

| KD of B56α for AC dimer | With 2 µM this compound | ~53 nM | |

| Surface Plasmon Resonance | KD of B56α for AC dimer | Without this compound | Not specified |

| KD of B56α for AC dimer | With 2 µM this compound | Enhanced affinity |

Table 2: Cellular Effects of this compound (Vainonen et al., 2022) [4]

| Experimental Assay | Cell Line | Parameter | Condition | Observation |

| CRISPR-Cas9 Screen | RPE1-hTERT p53-/- | Synthetic Lethality | This compound Treatment | Enrichment of knockouts in Golgi/ER-related genes |

| Live-Cell Imaging | HeLa, H358 | Organelle Integrity | This compound Treatment | Dispersal of Golgi and ER markers |

Detailed Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the cited studies.

Protocols from Leonard et al. (2020) supporting PP2A-B56α Stabilization

-

Split Luciferase Complementation Assay:

-

Objective: To monitor the interaction between PP2A subunits in live cells.

-

Method: The N- and C-terminal fragments of luciferase are fused to the PP2A-A and B56α subunits, respectively. An increased interaction between these subunits upon this compound treatment results in a higher luciferase signal.[3]

-

-

Co-Immunoprecipitation (Co-IP):

-

Objective: To determine if this compound enhances the formation of the B56α-PP2A holoenzyme.

-

Method: Cells are treated with this compound, and the PP2A-A subunit is immunoprecipitated. The co-immunoprecipitated B56α and C subunits are then detected by western blotting.

-

-

Fluorescence Polarization (FP):

-

Objective: To quantitatively measure the binding affinity between the B56α subunit and the AC dimer in the presence and absence of this compound.

-

Method: A fluorescently labeled B56α subunit is used. The change in polarization of the emitted light upon binding to the AC dimer is measured to determine the dissociation constant (KD).[5]

-

-

Surface Plasmon Resonance (SPR):

-

Objective: To measure the real-time kinetics of the interaction between the B56α subunit and the AC dimer.

-

Method: The B56α subunit is immobilized on a sensor chip, and the AC dimer is flowed over the surface. The change in the refractive index at the surface is measured to determine the association and dissociation rates.[5]

-

-

Cryo-Electron Microscopy (Cryo-EM):

-

Objective: To determine the three-dimensional structure of the this compound-bound B56α-PP2A holoenzyme.

-

Method: The purified holoenzyme in complex with this compound is rapidly frozen, and images are collected using an electron microscope. The images are then processed to reconstruct the 3D structure.

-

Protocols from Vainonen et al. (2022) supporting PP2A-Independent Cytotoxicity

-

Genome-Wide CRISPR-Cas9 Synthetic Lethality Screen:

-

Objective: To identify genes that are essential for cell survival in the presence of this compound.

-

Method: A library of cells, each with a single gene knockout, is treated with this compound. Genes whose knockout leads to a significant decrease in cell viability are identified by sequencing the guide RNAs.[6]

-

-

Live-Cell Imaging of Golgi and ER:

-

Objective: To visualize the effects of this compound on the morphology of the Golgi apparatus and the endoplasmic reticulum in real-time.

-

Method: Cells expressing fluorescently tagged markers for the Golgi and ER are treated with this compound and imaged using confocal microscopy.

-

Discussion and Future Perspectives

The conflicting findings on the mechanism of action of this compound highlight the complexity of its cellular effects and the need for further investigation. While the structural and biophysical data from Leonard et al. provide strong evidence for a direct interaction with the B56α-PP2A holoenzyme, the genetic and cell biology data from Vainonen et al. point towards a PP2A-independent mechanism.

It is possible that both mechanisms are at play, with the predominant effect being cell-type or context-dependent. Future research should focus on reconciling these opposing views. This could involve:

-

Higher-resolution structural studies: Obtaining a higher-resolution cryo-EM or crystal structure of the this compound-PP2A complex could provide more definitive evidence of the binding interaction.

-

Identification of the direct molecular target in the Golgi/ER: If the effects on the Golgi and ER are primary, identifying the direct binding partner of this compound in these organelles is crucial.

-

In vivo studies in genetically engineered models: Utilizing mouse models with specific knockouts or mutations in the PP2A pathway or Golgi/ER-related genes could help to dissect the in vivo relevance of each proposed mechanism.

Conclusion

This compound remains a molecule of significant interest for cancer therapy. However, a clear and universally accepted mechanism of action has yet to be established. This technical guide has presented the two major opposing hypotheses, along with the experimental evidence and methodologies that support them. Acknowledging and addressing this controversy is essential for the rational design of future studies and the successful clinical development of this compound and other PP2A-modulating compounds. The scientific community awaits further research to fully elucidate the intricate cellular pharmacology of this promising anti-cancer agent.

References

- 1. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 | The EMBO Journal [link.springer.com]

- 2. Chemogenetic profiling reveals PP2A-independent cytotoxicity of proposed PP2A activators iHAP1 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel insight into cell killing by anticancer agents – University of Copenhagen [cpr.ku.dk]

- 4. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 | The EMBO Journal [link.springer.com]

The Discovery and Development of DT-061: A Small Molecule Activator of Protein Phosphatase 2A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DT-061, a novel small-molecule activator of protein phosphatase 2A (PP2A), has emerged as a promising therapeutic agent in preclinical cancer models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that act as tumor suppressors by regulating various signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2] Dysregulation of PP2A activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2][3] this compound, also known as SMAP, is an orally bioavailable small molecule designed to activate PP2A.[4][5][6] This document details the scientific journey of this compound, from its conceptualization to its preclinical validation.

Mechanism of Action

This compound is proposed to function as a "molecular glue," stabilizing the heterotrimeric PP2A holoenzyme.[1][7] The PP2A holoenzyme consists of a scaffolding A subunit, a catalytic C subunit, and a regulatory B subunit. The B subunit determines the substrate specificity of the enzyme.[1]

Initial studies identified this compound as a selective stabilizer of the PP2A-B56α holoenzyme.[3] Cryo-electron microscopy studies revealed that this compound binds to a unique pocket at the interface of the Aα, Cα, and B56α subunits.[1] This binding is thought to prevent the dissociation of the active enzyme complex, thereby enhancing its phosphatase activity towards specific substrates, most notably the oncoprotein c-MYC.[3] By promoting the dephosphorylation of c-MYC at serine 62, this compound facilitates its degradation, leading to anti-tumor effects.[7]

However, there is some conflicting evidence regarding the precise mechanism of action. Some studies suggest that this compound's cytotoxic effects may be independent of its direct impact on PP2A, but rather involve the disruption of Golgi and endoplasmic reticulum structures.[2][8][9] Further research is needed to fully elucidate the complete molecular mechanism of this compound.

Signaling Pathway

The proposed primary signaling pathway affected by this compound involves the direct activation of the PP2A-B56α holoenzyme, leading to the dephosphorylation and subsequent degradation of c-MYC. This, in turn, is expected to inhibit cell proliferation and induce apoptosis in cancer cells.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated cytotoxic effects across various cancer cell lines. Key quantitative data from these studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCC827 | Lung Adenocarcinoma | 14.3 | [4][10] |

| H3255 | Lung Adenocarcinoma | 12.4 | [4][10] |

| H1975 | Lung Adenocarcinoma | Not specified, dose-dependent decrease in viability up to 20 µM | [10] |

| H1650 | Lung Adenocarcinoma | Not specified, dose-dependent decrease in viability up to 20 µM | [10] |

| H441 | KRAS-mutant Lung Cancer | Dose-dependent inhibition of colony growth | [6] |

| H358 | KRAS-mutant Lung Cancer | Dose-dependent inhibition of colony growth | [6] |

| LNCaP-EnzaR | Enzalutamide-resistant Prostate Cancer | 10 µM (used for chromatin binding studies) | [11] |

| MEC1 (WT and Bax/Bak-DKO) | Chronic Lymphocytic Leukemia | Effective at concentrations from 8 to 24 µM | [12] |

In Vivo Efficacy

Preclinical studies using xenograft models have shown the anti-tumor activity of this compound as a single agent and in combination therapies.

| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |

| Patient-derived xenograft (EGFR L858R) | TKI-resistant Lung Adenocarcinoma | Not specified | Antagonized tumor growth | [4] |

| BALB/c nu/nu mice with H441 cells | KRAS-mutant Lung Cancer | 5 mg/kg, oral gavage, 4 weeks | Inhibited tumor growth | [5] |

| BALB/c nu/nu mice with H358 cells | KRAS-mutant Lung Cancer | 5 mg/kg, oral gavage, 4 weeks | Inhibited tumor growth | [5] |

| EnzaR VCaP tumor-bearing mice | Enzalutamide-resistant Prostate Cancer | 15 mg/kg and 50 mg/kg, twice daily, oral, 4 weeks | Dramatic tumor regression | [11] |

| Rag2-/-γC-/- mice with MEC1 cells | Chronic Lymphocytic Leukemia | 15 mg/kg | Inhibited tumor growth | [12] |

Experimental Protocols

Cell Viability and Colony Formation Assays

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cells (e.g., H1975, H1650, HCC827, H3255) are seeded in appropriate multi-well plates.[10]

-

After allowing the cells to adhere, they are treated with a range of concentrations of this compound (e.g., 2.5 to 20 µM) or a DMSO vehicle control for a specified period (e.g., 48 hours).[10]

-

Cell viability is assessed using methods such as direct cell counting or a commercial viability reagent (e.g., alamarBlue).[10][12]

-

For colony formation assays, cells are treated with this compound, and after a period of growth, colonies are fixed, stained (e.g., with crystal violet), and counted.[6][10]

-

IC50 values are calculated from the dose-response curves.[4][10]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Immunocompromised mice (e.g., BALB/c nu/nu or Rag2-/-γC-/-) are subcutaneously injected with a suspension of cancer cells (e.g., H441, MEC1).[5][12]

-

Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[11]

-

Mice are randomized into treatment and control groups.[11]

-

This compound is administered orally via gavage at specified doses (e.g., 5, 15, or 50 mg/kg) and schedules (e.g., daily or twice daily) for a defined period (e.g., 4 weeks).[5][11]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting.[11]

Split Luciferase Complementation Assay

Objective: To monitor the effect of this compound on PP2A heterotrimer formation in living cells.

Protocol:

-

A split luciferase system (e.g., NanoBiT) is used, where the A scaffold subunit of PP2A is tagged with the two separate components of the luciferase enzyme.[3]

-

HEK-293T cells are engineered to stably express this construct.

-

The cells are treated with this compound.[3]

-

Conformational changes in the A subunit, indicative of B subunit binding and heterotrimer formation, bring the luciferase components together, generating a luminescent signal that can be measured.[3]

Conclusion and Future Directions

This compound represents a novel therapeutic strategy that targets the tumor suppressor activity of PP2A. Preclinical data strongly support its potential as an anti-cancer agent, particularly in malignancies driven by c-MYC and those resistant to conventional therapies.[3][6] The unique mechanism of stabilizing a specific PP2A holoenzyme opens up new avenues for developing phosphatase-based therapeutics.[3]

However, the conflicting reports on its precise mechanism of action highlight the need for further investigation.[2][8] Future studies should aim to definitively resolve whether the anti-tumor effects of this compound are solely dependent on PP2A activation or if off-target effects contribute significantly to its efficacy. Furthermore, while no clinical trials are currently listed as recruiting, the promising preclinical data warrant the advancement of this compound or optimized analogs into clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PP2A and Its Inhibitors in Helper T-Cell Differentiation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 | The EMBO Journal [link.springer.com]

- 9. Chemogenetic profiling reveals PP2A-independent cytotoxicity of proposed PP2A activators iHAP1 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI Insight - Direct activation of PP2A for the treatment of tyrosine kinase inhibitor–resistant lung adenocarcinoma [insight.jci.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. PP2A modulation overcomes multidrug resistance in chronic lymphocytic leukemia via mPTP-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Foundational Research on Small Molecule PP2A Activators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning small molecule activators of Protein Phosphatase 2A (PP2A). PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor by regulating numerous cellular signaling pathways.[1][2] Its frequent inactivation in various cancers has made it a compelling target for therapeutic intervention.[1][3] This document details the mechanism of action of small molecule PP2A activators (SMAPs), the key signaling pathways they modulate, quantitative data on their activity, and detailed protocols for their experimental evaluation.

Mechanism of Action of Small Molecule PP2A Activators

PP2A typically exists as a heterotrimeric holoenzyme, composed of a scaffolding A subunit (PR65), a catalytic C subunit, and one of several regulatory B subunits that confer substrate specificity.[4][5] In many cancers, the assembly of this active complex is impaired.[2] Small molecule activators of PP2A are designed to restore the phosphatase's tumor-suppressive function.

The predominant mechanism of action involves the direct binding of the small molecule to the PP2A holoenzyme.[6] For example, a well-studied class of SMAPs, derived from re-engineered tricyclic neuroleptics, binds directly to the PP2A Aα subunit.[6][7] This binding is thought to induce an allosteric conformational change that stabilizes the interaction between the scaffolding, catalytic, and regulatory subunits, thereby promoting the assembly and enhancing the activity of the PP2A holoenzyme.[6][8] Certain activators can selectively stabilize PP2A complexes containing specific regulatory B subunits, such as B56α, allowing for targeted dephosphorylation of oncoproteins like MYC.[9]

Key Signaling Pathways Regulated by PP2A

PP2A plays a crucial role as a negative regulator in several major oncogenic signaling pathways.[1] By activating PP2A, SMAPs can effectively inhibit these pathways, leading to anti-tumor effects.

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.[10] PP2A negatively regulates this cascade by directly dephosphorylating and inactivating AKT.[2][10] The activation of PP2A by small molecules restores this control, leading to the suppression of downstream mTOR signaling and promoting apoptosis.[1]

MAPK/ERK Pathway: The Ras-Raf-MEK-ERK pathway is another critical cascade that controls cell proliferation and is often hyperactivated in cancer. PP2A can dephosphorylate and inactivate key kinases within this pathway, including ERK, thereby functioning as a crucial negative regulator.[11]

Quantitative Data on Small Molecule PP2A Activators

The efficacy of SMAPs is quantified through various in vitro and in vivo assays. The data below, compiled from foundational studies, highlights the activity of several novel compounds.

Table 1: Summary of Representative Small Molecule PP2A Activators (SMAPs)

| Compound Class | Example Compound(s) | Binding Site / Mechanism | Key Findings & References |

|---|---|---|---|

| Re-engineered Tricyclic Sulfonamides | SMAP-2, DT-061, ATUX-792, DBK-1154 | Bind directly to the PP2A Aα subunit, promoting allosteric activation and holoenzyme stabilization.[6][7] | Demonstrate potent anti-cancer effects in vitro and in vivo in models of prostate cancer and neuroblastoma.[7][12] this compound specifically stabilizes B56α-containing PP2A.[9] |

| Improved Heterocyclic Activators (iHAPs) | iHAP1 | Facilitate assembly of B56ε-containing PP2A. | Exhibit antileukemic activity without the neurotoxicity associated with parent phenothiazine compounds.[9] |

| FTY720 (Fingolimod) Analogs | AAL(S) | Activates PP2A. | FTY720 is an immunomodulator shown to activate PP2A.[12][13] AAL(S) analogs show cytotoxicity in myeloid cell lines via PP2A activation.[13] |

| Novel Synthetics | PPA24, PPA27 | Enhanced binding to the PP2A catalytic subunit (PP2Ac). | Show anti-neoplastic efficacy in in vitro and in vivo models of colon cancer and melanoma.[3] |

Table 2: Quantitative In Vitro Activity of Selected PP2A Activators

| Compound | Cell Line | Assay Type | Concentration | Result | Reference |

|---|---|---|---|---|---|

| ATUX-792 | SK-N-AS (Neuroblastoma) | PP2A Activity Assay | 10 µM | 117.5 ± 5.6% of control | [12] |

| DBK-1154 | SK-N-AS (Neuroblastoma) | PP2A Activity Assay | 10 µM | 134.8 ± 18.4% of control | [12] |

| ATUX-792 | SH-EP (Neuroblastoma) | PP2A Activity Assay | 15 µM | 117.3 ± 7.2% of control | [12] |

| DBK-1154 | SH-EP (Neuroblastoma) | PP2A Activity Assay | 15 µM | 138.0 ± 16.5% of control | [12] |

| DBK-1160 | HEK293/tau | PP2A Activity Assay | 5 µM | ~160% of control | [14] |

| DBK-1154 | HEK293/tau | PP2A Activity Assay | 5 µM | ~140% of control | [14] |

| ATUX-3364 | HuH6 (Hepatoblastoma) | PP2A Activity Assay | 10 µM | ~125% of control | [15] |

| ATUX-8385 | HuH6 (Hepatoblastoma) | PP2A Activity Assay | 10 µM | ~115% of control | [15] |

| ATUX-3364 | SK-N-BE(2) (Neuroblastoma) | PP2A Activity Assay | 10 µM | ~135% of control | [16] |

| ATUX-8385 | SK-N-BE(2) (Neuroblastoma) | PP2A Activity Assay | 10 µM | ~167% of control |[16] |

Experimental Protocols and Workflows

Evaluating the efficacy of novel PP2A activators requires a systematic approach, progressing from biochemical assays to cellular and finally to in vivo models.

References

- 1. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PP2A in cancer: an underrated option - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Small Molecule Activators of Protein Phosphatase 2A (PP2A) in the Treatment of Cancer - Blacklight [etda.libraries.psu.edu]

- 4. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Development of novel PP2A activators for use in the treatment of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct Activation of Protein Phosphatase 2A (PP2A) by Tricyclic Sulfonamides Ameliorates Alzheimer’s Disease Pathogenesis in Cell and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel PP2A-Activating Compounds in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of DT-061 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-061, a novel small molecule, has emerged as a compound of significant interest in oncology. Initially characterized as a potent and specific small-molecule activator of protein phosphatase 2A (PP2A), a critical tumor suppressor, its mechanism of action is now the subject of scientific debate. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its proposed therapeutic mechanisms, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation. The guide aims to equip researchers and drug development professionals with a thorough understanding of the therapeutic potential and the ongoing scientific inquiries surrounding this compound.

Introduction to this compound

This compound is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2] Its development was initially driven by the therapeutic strategy of reactivating PP2A, a serine/threonine phosphatase that is frequently inactivated in a multitude of cancers, leading to the aberrant proliferation and survival of malignant cells.[3][4] The dysregulation of PP2A allows for the hyper-phosphorylation of numerous oncoproteins, making its reactivation a compelling therapeutic target.[3] However, recent evidence has suggested a PP2A-independent mechanism of cytotoxicity, adding a layer of complexity to the understanding of this compound's biological activity.[5][6] This guide will explore both the PP2A-dependent and -independent models of this compound's action.

Proposed Mechanisms of Action

The precise mechanism by which this compound exerts its anti-cancer effects is a topic of ongoing investigation, with two primary hypotheses currently under consideration.

PP2A-Dependent Mechanism: Stabilization of the PP2A-B56α Holoenzyme

The predominant initial hypothesis posits that this compound functions as a small-molecule activator of PP2A (SMAP).[3][4] This model suggests that this compound selectively binds to and stabilizes the PP2A-B56α holoenzyme, a specific assembly of the PP2A catalytic (C), scaffolding (A), and regulatory (B56α) subunits.[4][7] This stabilization is thought to occur at a unique intersubunit pocket, enhancing the holoenzyme's phosphatase activity towards specific oncogenic substrates.[4][8]

One of the most well-characterized downstream effects of this proposed mechanism is the dephosphorylation of the oncoprotein c-MYC at serine 62.[4][7] This dephosphorylation event marks c-MYC for subsequent ubiquitination and proteasomal degradation, thereby reducing its oncogenic activity.[4] Beyond c-MYC, activation of PP2A by this compound has been implicated in the downregulation of the PI3K/AKT and MAPK signaling pathways, both of which are critical drivers of tumor cell growth and survival.[3]

Caption: Proposed PP2A-Dependent Mechanism of this compound.

PP2A-Independent Mechanism: Disruption of Golgi and Endoplasmic Reticulum

More recent studies have challenged the PP2A-centric model, presenting evidence that the cytotoxic effects of this compound may be independent of its interaction with PP2A.[5][6] Chemogenetic profiling through genome-scale CRISPR dropout screens revealed that cells with knockouts of genes related to the endoplasmic reticulum (ER) and Golgi apparatus components were synthetically lethal with this compound treatment.[5]

This alternative mechanism suggests that this compound induces cellular toxicity by disrupting the structure and function of the Golgi and ER.[5][6] This disruption leads to impaired protein trafficking and lipid synthesis, ultimately triggering a cellular stress response that culminates in apoptosis.[5] This hypothesis is supported by immunofluorescence studies showing Golgi fragmentation in cells treated with this compound.[5]

Caption: Proposed PP2A-Independent Mechanism of this compound.

Preclinical Data

This compound has undergone evaluation in a range of preclinical models, demonstrating notable anti-cancer activity both in vitro and in vivo.

In Vitro Efficacy

This compound has been shown to decrease cell viability and induce apoptosis in various cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCC827 | Lung Adenocarcinoma | 14.3 | [9] |

| HCC3255 | Lung Adenocarcinoma | 12.4 | [9] |

| H441 | KRAS-mutant Lung Cancer | Dose-dependent inhibition of colony growth | [2] |

| H358 | KRAS-mutant Lung Cancer | Dose-dependent inhibition of colony growth | [2] |

| Multiple B cell leukemia/lymphoma lines | B cell malignancies | 8 - 24 (range) | [10] |

| Chronic Lymphocytic Leukemia (CLL) patient samples | Chronic Lymphocytic Leukemia | 8 - 24 (range) | [10] |

In Vivo Efficacy

In vivo studies using xenograft mouse models have demonstrated the anti-tumor activity of orally administered this compound.

| Cancer Model | Dosing Regimen | Outcome | Citation |

| H358 or H441 xenografts | 5 mg/kg, oral gavage, 4 weeks | Single-agent activity in inhibiting tumor growth | [1] |

| H358 or H441 xenografts | 5 mg/kg this compound + AZD6244 | More significant tumor growth inhibition than either agent alone | [1][2] |

| Chronic Lymphocytic Leukemia (MEC1) xenograft | 15 mg/kg, oral gavage, twice a day | Inhibition of tumor growth in both wild-type and Bax/Bak-deficient models | [10] |

| Enzalutamide-resistant prostate cancer xenografts | 10 µM (in vitro treatment of cells for ChIP-seq) | Decreased genome-wide AR and MED1 binding |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment (e.g., alamarBlue assay): After treatment, a viability reagent such as alamarBlue is added to the wells. The fluorescence or absorbance is measured to quantify the number of viable cells.[10]

-

Apoptosis Assessment (e.g., Caspase-3/7 Activation): A luminogenic substrate for caspases 3 and 7 is added to the treated cells. The resulting luminescence, proportional to caspase activity, is measured to quantify apoptosis.[2]

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Apoptosis data is typically presented as fold-change over vehicle control.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: A specified number of cancer cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nu/nu or Rag2-/-γC-/-).[1][10]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., every other day) using calipers.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered, typically by oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.

-

Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and weighed.

-

Pharmacodynamic Analysis: A final dose may be administered a few hours before sacrifice to allow for the analysis of target engagement in the tumor tissue (e.g., by western blot for PP2A methylation or downstream signaling molecules).[10]

-

Caption: Workflow for a Typical In Vivo Xenograft Study.

Immunofluorescence for Golgi Integrity

-

Objective: To visualize the effect of this compound on the structure of the Golgi apparatus.

-

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound (e.g., 20 µM) or vehicle for a short duration (e.g., 30 minutes).[5]

-

Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access.

-

Immunostaining: Cells are incubated with a primary antibody against a Golgi marker protein (e.g., GM130). This is followed by incubation with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Coverslips are mounted on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI). Images are acquired using a fluorescence microscope.

-

Analysis: The morphology of the Golgi is assessed visually, and the percentage of cells showing a fragmented phenotype is quantified.[5]

-

Summary and Future Directions

This compound is a promising anti-cancer agent with demonstrated preclinical activity. However, the ongoing debate regarding its precise mechanism of action highlights the need for further investigation. Key future research directions should include:

-

Definitive Mechanism of Action Studies: Head-to-head studies designed to unequivocally determine the role of PP2A in this compound-mediated cytotoxicity are crucial. This could involve the use of isogenic cell lines with and without key PP2A subunits.

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be essential for its clinical development. Depending on the definitive mechanism, these could include the status of PP2A, the expression of c-MYC, or markers of ER/Golgi stress.

-

Combination Therapies: Further exploration of combination strategies, such as with MEK inhibitors in KRAS-mutant cancers, is warranted to enhance efficacy and overcome potential resistance mechanisms.[2]

-

Clinical Translation: As a well-tolerated and orally bioavailable compound, this compound has a favorable profile for clinical development. The initiation of early-phase clinical trials in relevant patient populations will be the ultimate test of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 | The EMBO Journal [link.springer.com]

- 6. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. PP2A modulation overcomes multidrug resistance in chronic lymphocytic leukemia via mPTP-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Impact of DT-061 on KRAS-Mutant Cancer Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS oncogene, a frequently mutated driver in a spectrum of aggressive cancers, has long been a challenging target for therapeutic intervention. DT-061 has emerged as a novel small molecule with purported activity against KRAS-mutant cancer models. This technical guide provides an in-depth analysis of the preclinical data on this compound, detailing its proposed mechanisms of action, efficacy in various cancer models, and the ongoing scientific debate surrounding its cellular targets. This document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential and the critical considerations for its future investigation.

Core Mechanism of Action: A Tale of Two Theories

The scientific literature presents two distinct, and somewhat conflicting, mechanisms of action for this compound.

1. The PP2A Activation Hypothesis:

The predominant theory posits that this compound functions as a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor. Specifically, this compound is reported to selectively bind to and stabilize the PP2A-B56α holoenzyme.[1][2][3] This stabilization enhances the phosphatase activity of PP2A towards key oncogenic substrates.[1][2][3]

One of the most well-characterized downstream effects of this targeted PP2A activation is the dephosphorylation of the oncoprotein c-MYC at Serine 62.[1][4] This dephosphorylation event marks c-MYC for proteasomal degradation, leading to a reduction in its cellular levels.[1][4] Given that c-MYC is a critical downstream effector of KRAS signaling, its degradation is believed to be a key contributor to the anti-tumor effects of this compound in KRAS-mutant cancers.

Furthermore, the activation of PP2A by this compound is proposed to counteract the resistance mechanisms that arise in response to MEK inhibitors. In KRAS-mutant lung cancer cells, inhibition of PP2A can lead to the activation of AKT/mTOR signaling, thereby bypassing the effects of MEK inhibition. By activating PP2A, this compound is thought to suppress this collateral signaling and restore sensitivity to MEK inhibitors.[5]

2. The PP2A-Independent Cytotoxicity Hypothesis:

In contrast to the PP2A activation model, some studies have reported that the cytotoxic effects of this compound are independent of PP2A. This research suggests that this compound's primary mechanism of action involves the disruption of the Golgi apparatus and the endoplasmic reticulum (ER).[6][7] This disruption of cellular organelles is proposed to be the main driver of the observed cell toxicity.[6][7] These studies were unable to replicate the stabilizing effect of this compound on the PP2A-B56α holoenzyme, raising questions about its direct interaction with PP2A in causing cell death.[7]

This ongoing debate highlights the need for further investigation to fully elucidate the precise molecular mechanisms underlying the anti-cancer activity of this compound.

Data Presentation: Efficacy in KRAS-Mutant Cancer Models

The preclinical efficacy of this compound has been evaluated in various KRAS-mutant cancer cell lines and in vivo xenograft models. The available quantitative data is summarized below.

In Vitro Efficacy:

This compound has demonstrated dose-dependent inhibition of colony growth in KRAS-mutant non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | Cancer Type | KRAS Mutation | Observed Effect | Reference |

| H441 | NSCLC | KRAS | Dose-dependent inhibition of colony growth | [5] |

| H358 | NSCLC | KRAS | Dose-dependent inhibition of colony growth | [5] |

Further studies are required to establish a comprehensive panel of IC50 values across a broader range of KRAS-mutant cancer cell lines.

In Vivo Efficacy:

Xenograft models have provided evidence for the anti-tumor activity of this compound, both as a single agent and in combination with other targeted therapies.

Single-Agent Activity:

| Cell Line | Cancer Type | Mouse Model | Treatment | Result | Reference |

| H441 | NSCLC | Nude Mice | 5 mg/kg, oral gavage | Inhibition of tumor growth | [8] |

| H358 | NSCLC | Nude Mice | 5 mg/kg, oral gavage | Inhibition of tumor growth | [8] |

Combination Therapy with MEK Inhibitor (AZD6244):

In KRAS-driven lung cancer mouse models, the combination of this compound with the MEK inhibitor AZD6244 resulted in significantly more efficient tumor regression compared to either agent alone.[5] This combination therapy also led to the suppression of both phospho-AKT (p-AKT) and c-MYC levels.[5]

| Cancer Model | Treatment | Observed Effect | Reference |

| KRAS-driven lung cancer mouse models | This compound + AZD6244 | Tumor regression; Suppression of p-AKT and MYC | [5] |

Specific percentages of tumor growth inhibition and statistical significance for these in vivo studies are not consistently reported in the publicly available literature and would require access to the primary study data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound, based on standard laboratory practices.

Cell Viability and Colony Formation Assays

Objective: To assess the dose-dependent effect of this compound on the proliferation and survival of KRAS-mutant cancer cells.

Protocol:

-

Cell Seeding: Plate KRAS-mutant cancer cell lines (e.g., H441, H358) in 6-well plates at a low density.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period of 7-14 days, allowing for colony formation.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies in each well to determine the dose-dependent inhibition of colony growth.

Western Blot Analysis

Objective: To analyze the effect of this compound on the protein levels of key signaling molecules such as p-AKT and c-MYC.

Protocol:

-

Cell Lysis: Treat KRAS-mutant cancer cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9][10][11] Recommended dilutions should be optimized as per the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.[4][12][13]

-

Cell Implantation: Subcutaneously inject a suspension of KRAS-mutant cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.[14][15]

-

Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[4][12]

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) and/or other therapeutic agents via oral gavage or other appropriate routes.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Tissue Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex information presented, the following diagrams have been generated using the DOT language.

References

- 1. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective PP2A Enhancement through Biased Heterotrimer Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. Serum protocol for c-Myc Antibody (NB600-336): Novus Biologicals [novusbio.com]

- 11. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. yeasenbio.com [yeasenbio.com]

- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Methodological & Application

Application Notes and Protocols for DT-061 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor in various cancers.[1][2][3][4] As a "molecular glue," this compound stabilizes the PP2A heterotrimeric holoenzyme, leading to the dephosphorylation of key oncogenic proteins and subsequent inhibition of cancer cell growth and survival.[3][5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its therapeutic potential and mechanism of action.

Mechanism of Action

This compound functions by binding to a unique pocket at the interface of the PP2A Aα (scaffolding), Cα (catalytic), and B56α (regulatory) subunits.[5][6] This interaction stabilizes the active B56α-PP2A holoenzyme, preventing its dissociation and enhancing its phosphatase activity towards specific substrates.[6] A primary and well-characterized downstream target of this compound-activated PP2A is the oncoprotein c-MYC.[6] The enhanced dephosphorylation of c-MYC at serine 62 by the stabilized PP2A-B56α complex leads to its proteasomal degradation. Additionally, this compound-mediated PP2A activation has been shown to suppress both the PI3K/AKT/mTOR and MAPK signaling pathways by dephosphorylating key components like AKT.[2][7]

It is important to note that while the primary mechanism is reported as PP2A activation, some studies have suggested potential off-target effects, including disruption of the Golgi apparatus and endoplasmic reticulum, which may contribute to its cytotoxic effects.[8][9][10] Researchers should consider these possibilities when interpreting their results.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HCC827 | Lung Adenocarcinoma | 14.3 | Cell Viability Assay | [7][11] |

| H3255 | Lung Adenocarcinoma | 12.4 | Cell Viability Assay | [7][11] |

| FL5.12 | Not Specified | 15.2 | Not Specified | [1] |

| H1975 | Lung Adenocarcinoma | Not specified (viability decreased with 2.5-20 µM) | Cell Counting | [7] |

| H1650 | Lung Adenocarcinoma | Not specified (viability decreased with 2.5-20 µM) | Cell Counting | [7] |

| CLL Cells | Chronic Lymphocytic Leukemia | Dose-dependent decrease in viability (significant effects at 15-20 µM) | Annexin V/PI Staining | [12] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reagent: this compound (powder form)

-

Solvent: Dimethyl sulfoxide (DMSO), fresh and high-purity[11]

-

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 1 mg vial of this compound (Molecular Weight: 519.51 g/mol ), add 192.5 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When in use, a working solution can be kept at 4°C for a short period.

-

Cell Viability and Proliferation Assays

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a reagent such as CellTiter-Glo® or by direct cell counting.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear or white-walled microplates

-

This compound stock solution

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or hemocytometer/automated cell counter

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to start with is 2.5 µM to 20 µM.[7] Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

For Cell Counting:

-

Wash the cells with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and collect the cell suspension.

-

Count the viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 15 µM) and a vehicle control for a specific duration (e.g., 24 hours).[12]

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

-

Western Blot Analysis of Protein Expression and Phosphorylation

This protocol is for examining the effect of this compound on the expression and phosphorylation status of target proteins.

-

Materials:

-

Cancer cell line of interest

-

6-well or 10 cm plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-p-AKT (Ser473), anti-total AKT, anti-cleaved PARP, anti-Mcl-1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Seed cells and treat with this compound as described in the previous protocols.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Mandatory Visualizations

Caption: Signaling pathway of this compound-mediated PP2A activation.

Caption: General experimental workflow for in vitro studies with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PP2A and Its Inhibitors in Helper T-Cell Differentiation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - Direct activation of PP2A for the treatment of tyrosine kinase inhibitor–resistant lung adenocarcinoma [insight.jci.org]

- 8. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 | The EMBO Journal [link.springer.com]

- 9. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for DT-061 in Mouse Xenograft Models

For Research Use Only

Introduction

DT-061 is an orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various human cancers.[1][2] By selectively stabilizing the PP2A-B56α holoenzyme, this compound promotes the dephosphorylation of key oncoproteins, most notably c-MYC, leading to their degradation and subsequent inhibition of tumor growth.[3] These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical mouse xenograft models, along with detailed protocols for experimental execution.

Mechanism of Action: PP2A Activation and c-MYC Degradation

This compound functions by binding to a unique interface of the PP2A-B56α heterotrimer, enhancing its stability and enzymatic activity.[3] This targeted activation of PP2A leads to the dephosphorylation of the oncoprotein c-MYC at the Serine 62 residue.[3] Dephosphorylation at this site signals for the subsequent ubiquitination and proteasomal degradation of c-MYC, a key driver of tumorigenesis.[3] This reduction in c-MYC levels is a primary mechanism by which this compound exerts its anti-tumor effects.

Caption: this compound activates the PP2A-B56α holoenzyme, leading to c-MYC dephosphorylation and degradation.

Data Presentation: this compound Dosage and Efficacy in Xenograft Models

The following table summarizes the dosages and reported outcomes of this compound administration in various mouse xenograft models.

| Xenograft Model | Mouse Strain | Dosage | Administration Route & Frequency | Treatment Duration | Outcome |

| H358 (Lung Adenocarcinoma) | Athymic Nude | 5 mg/kg | Oral Gavage, Twice Daily | 4 weeks | Significant tumor growth inhibition.[1] |

| H441 (Lung Adenocarcinoma) | BALB/c nu/nu | 5 mg/kg | Oral Gavage | 4 weeks | Showed activity in inhibiting tumor growth. |

| MEC1 (Chronic Lymphocytic Leukemia) | Rag2-/-γC-/- | 15 mg/kg | Oral Gavage, Twice Daily | Not Specified | Inhibited tumor growth of both wild-type (~40.5%) and multidrug-resistant (~27.6%) cells. |

| VCaP-EnzaR (Castration-Resistant Prostate Cancer) | SCID | 15 mg/kg | Oral Gavage, Twice Daily | 3 weeks | Dramatic tumor regression.[4][5] |

| VCaP-EnzaR (Castration-Resistant Prostate Cancer) | SCID | 50 mg/kg | Oral Gavage, Twice Daily | 3 weeks | Dramatic tumor regression, with >85% of animals showing disease regression.[4][5] |

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Vehicle (select one):

-

Corn oil

-

20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% saline